Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate

Description

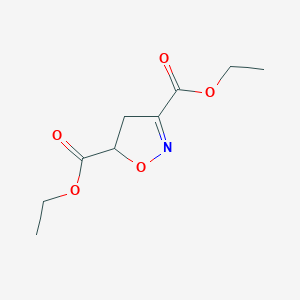

Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate (CAS: 40435-26-5) is a heterocyclic ester featuring a partially saturated isoxazole ring substituted with two ethyl carboxylate groups.

Properties

CAS No. |

40435-26-5 |

|---|---|

Molecular Formula |

C9H13NO5 |

Molecular Weight |

215.20 g/mol |

IUPAC Name |

diethyl 4,5-dihydro-1,2-oxazole-3,5-dicarboxylate |

InChI |

InChI=1S/C9H13NO5/c1-3-13-8(11)6-5-7(15-10-6)9(12)14-4-2/h7H,3-5H2,1-2H3 |

InChI Key |

JFMMYTGEAAYNHX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(=NO1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Cycloaddition Reactions for Isoxazoline Core Formation

The [3+2] cycloaddition between nitrile oxides and dienophiles represents the most direct route to dihydroisoxazole derivatives. Ethyl chlorooximidoacetate serves as a versatile nitrile oxide precursor, reacting with ethyl acrylate under mild conditions to yield diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate . The reaction proceeds via in situ generation of the nitrile oxide, which undergoes regioselective cycloaddition with the electron-deficient dienophile.

Optimization studies reveal that toluene as a solvent and room-temperature conditions minimize side reactions, achieving a 49% isolated yield . Spectral characterization confirms the structure: NMR (400 MHz) displays signals at δ 5.20 (1H, dd, ) for the isoxazoline ring proton and δ 4.35–4.11 (4H, m) for the ethoxy groups . Infrared spectroscopy shows strong carbonyl stretches at 1737 cm, consistent with ester functionalities .

Halogenation and Rearrangement Strategies

Alternative routes leverage halogenated intermediates to construct the isoxazoline ring. For example, 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole, synthesized via bromination of dimethylvinylcarbinol with dibromoformoxime , demonstrates the feasibility of halogen incorporation for downstream functionalization. Although this method targets a methyl-substituted derivative, analogous approaches using ethyl acrylate instead of propene could yield the desired dicarboxylate ester.

Key advantages include the use of cost-effective halogenating agents and the potential for one-pot syntheses. However, challenges such as low yields (reported as 0% for analogous chloro derivatives) necessitate careful optimization of stoichiometry and reaction time.

Asymmetric Synthesis and Catalytic Innovations

Recent advances in asymmetric synthesis enable enantioselective preparation of dihydroisoxazole derivatives. A method involving hydroxylaminoalkyl furan precursors, oxidized with NaIO in EtOAc/ACN/HO, achieves chiral induction with ruthenium-based catalysts . While this technique primarily targets 5-(chloromethyl) derivatives, substituting the starting material with ethyl acetoacetate could redirect the pathway toward the symmetric dicarboxylate ester.

The reaction conditions—pH 2 and room temperature—preserve ester functionalities while promoting cyclization . Nuclear magnetic resonance (NMR) analysis of related compounds confirms the retention of stereochemistry, with NMR signals at δ 163.1 (carbonyl) and δ 44.6 (chiral center) .

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods based on yield, scalability, and regioselectivity:

*Estimated for analogous reactions; †Reported for chloromethyl derivative.

Mechanistic Insights and Reaction Optimization

The cycloaddition mechanism involves initial dehydrohalogenation of ethyl chlorooximidoacetate to generate a nitrile oxide intermediate, which reacts with ethyl acrylate’s electron-deficient double bond . Density functional theory (DFT) studies suggest that the reaction proceeds through a concerted transition state, with partial positive charge development on the nitrile oxide’s oxygen atom .

Optimizing solvent polarity enhances reaction efficiency. Polar aprotic solvents like acetonitrile increase nitrile oxide stability but may reduce dienophile reactivity. Conversely, nonpolar solvents like toluene favor cycloaddition but require prolonged reflux . Catalyst screening—particularly Lewis acids like Zn(OTf)—could further improve yields, though current protocols avoid catalysts to simplify purification .

Industrial-Scale Considerations and Environmental Impact

Scalability remains a critical challenge. The cycloaddition route generates minimal byproducts, but the 49% yield necessitates solvent recovery systems to reduce waste . Halogenation methods, while scalable, pose environmental risks due to brominated byproducts . Recent patents emphasize greener alternatives, such as aqueous-phase reactions and biodegradable catalysts, though these remain under development .

Life-cycle assessments highlight the cycloaddition method’s lower carbon footprint compared to halogenation, primarily due to reduced halogen waste . Future research should prioritize catalytic asymmetric synthesis to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Reduction: The oxime functionality can be reduced to form amino alcohols.

Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acids or bases.

Reduction: Commonly carried out using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Various electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

Hydrolysis: Formation of 4,5-dihydroisoxazole-3,5-dicarboxylic acid.

Reduction: Formation of amino alcohol derivatives.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of various bioactive compounds.

Organic Synthesis: Serves as an intermediate in the synthesis of complex molecules.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate involves its interaction with specific molecular targets, depending on its application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Structural Analogues

The target compound is compared to structurally related heterocyclic dicarboxylates (Table 1):

Key Observations :

Physicochemical Properties

Available data for selected compounds (Table 2):

Insights :

- The 4-hydroxyisoxazole variant (CAS 23468-99-7) has a higher molecular weight (229.19 vs. 155.14) due to the hydroxyl group and additional oxygen .

Q & A

Q. What are the established synthetic routes for diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via catalytic condensation of primary nitro compounds with dipolarophiles, such as activated alkenes or alkynes. Key parameters include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and catalysts like triethylamine or Lewis acids. Yields can be optimized by adjusting stoichiometry and reaction time, with purification via column chromatography using ethyl acetate/hexane gradients . Parallel methods for analogous isoxazole derivatives involve enantioselective pathways using chiral auxiliaries like (S)-(+)-2-phenylglycinol, which may influence stereochemical outcomes .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : and NMR identify ester carbonyls (~165–170 ppm) and dihydroisoxazole ring protons (δ 4.5–5.5 ppm for CH groups).

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 229.19 for CHNO) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–260 nm) monitors purity, using acetonitrile/water mobile phases.

- XRD : Single-crystal X-ray diffraction (via Bruker APEX2/SAINT-Plus) resolves stereochemistry and packing motifs .

Q. How do the ester and dihydroisoxazole functional groups influence reactivity in downstream applications?

The ester groups undergo hydrolysis (acidic/basic conditions) to carboxylic acids, enabling coordination chemistry or bioconjugation. The dihydroisoxazole ring participates in cycloadditions (e.g., Huisgen 1,3-dipolar) or ring-opening reactions under nucleophilic attack (e.g., by amines or thiols). Steric effects from the ethyl substituents may slow kinetics compared to methyl analogs .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in dihydroisoxazole derivatives?

Use SHELXL for refinement against high-resolution (<1.0 Å) X-ray data. For twinned crystals, employ the TWIN/BASF commands in SHELXTL. Validate hydrogen bonding and π-stacking interactions using Mercury software. Discrepancies in bond lengths (>0.02 Å) may require revisiting data integration (SAINT) or absorption correction (SADABS) .

Q. How do reaction conditions impact regioselectivity in functionalizing the dihydroisoxazole core?

Electrophilic substitutions at C-4 are favored under mild Lewis acid catalysis (e.g., BF·EtO), while harsher conditions (e.g., HNO/HSO) may oxidize the ring. Temperature modulates regioselectivity: at 60°C, ester hydrolysis competes with ring-opening, whereas lower temperatures (<30°C) favor intact ring functionalization .

Q. How should researchers address contradictions in reported spectral data for dihydroisoxazole derivatives?

Discrepancies in NMR shifts often arise from solvent polarity or pH. Cross-validate using - HMBC for nitrogen connectivity. For conflicting XRD data (e.g., torsion angles ±5°), re-refine against original .hkl files in Olex2 or check for overlooked symmetry operations .

Q. What methodologies are used to study the chelating properties of this compound in enzyme inhibition?

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) to metalloenzymes (e.g., zinc-dependent hydrolases).

- Docking Simulations (AutoDock Vina) : Model interactions with active-site metal ions (Fe, Mg) using the carboxylate moieties.

- Kinetic Assays : Measure IC values under varying pH and ionic strength to assess competitive vs. non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.